molecular formula C7H5BrN2S B13940922 7-Bromobenzo[d]thiazol-4-amine

7-Bromobenzo[d]thiazol-4-amine

Katalognummer: B13940922
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: RLKFHLQHYBZNGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-benzothiazolamine is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with a bromine atom at the 7th position and an amine group at the 4th position. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-benzothiazolamine typically involves the bromination of 4-benzothiazolamine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 7-Bromo-4-benzothiazolamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-4-benzothiazolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzothiazoles .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-benzothiazolamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 7-Bromo-4-benzothiazolamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-4-benzothiazolamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Eigenschaften

Molekularformel

C7H5BrN2S

Molekulargewicht

229.10 g/mol

IUPAC-Name

7-bromo-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2

InChI-Schlüssel

RLKFHLQHYBZNGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1N)N=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.